Antiproliferative Potency Against Gallium-Resistant A549 Lung Adenocarcinoma Cells Versus Gallium Acetylacetonate Baseline
In a direct head-to-head comparison within the same experimental system, the compound (designated Compound 5476423 in the study) demonstrated an 80-fold increase in antiproliferative potency against gallium-resistant A549 human lung adenocarcinoma cells relative to the baseline treatment gallium acetylacetonate (GaAcAc) [1]. This fold-increase translates to a substantial gain in efficacy specifically in the resistant population, where GaAcAc alone exhibits diminished activity. The same study identified a second lead (Compound 7919469) with only a 13-fold increase, highlighting the superior potency gain of the target compound within its own screening series [1]. No other close structural analog from the eight screened series matched this level of resistance-overcoming potency, making this data point the strongest available differentiator for procurement for AXL-targeted or gallium-resistance research programs.
| Evidence Dimension | Fold-increase in antiproliferative potency against gallium-resistant (R) versus gallium-sensitive (S) A549 cells |
|---|---|
| Target Compound Data | 80-fold increased potency in R-cells vs GaAcAc |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc); Compound 7919469 showed 13-fold increase |
| Quantified Difference | 80-fold (target) vs 1-fold (GaAcAc baseline) vs 13-fold (in-series comparator 7919469) |
| Conditions | Human lung adenocarcinoma A549 cells; gallium-sensitive and gallium-resistant sublines; anti-proliferative assay |
Why This Matters
This 80-fold potency differential is the single most procurement-relevant metric, directly justifying selection of this compound over generic gallium salts or weaker in-series leads for any study focused on overcoming gallium resistance or targeting the AXL pathway in NSCLC.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-4556. View Source
